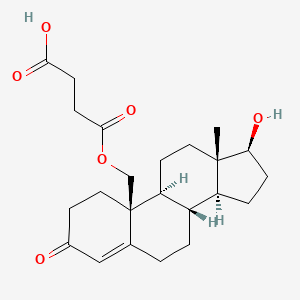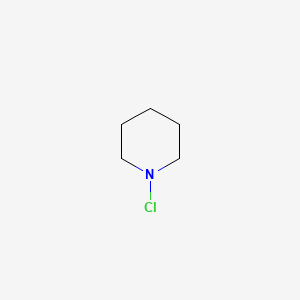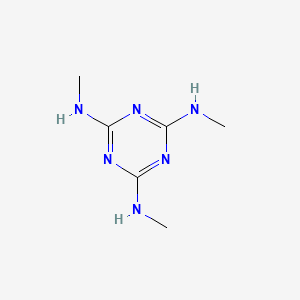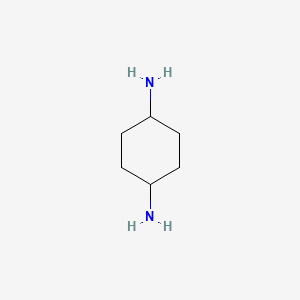
Salazodine
描述
柳氮磺胺吡啶是一种磺胺类药物衍生物,在结构上与其他抗炎药物相关。
作用机制
柳氮磺胺吡啶的确切作用机制尚不清楚。据信它通过抑制各种炎症分子来发挥作用。 柳氮磺胺吡啶及其代谢产物可以通过阻断其合成过程中涉及的酶来抑制白三烯和前列腺素 。这导致炎症减少,并减轻溃疡性结肠炎和类风湿性关节炎等疾病的症状。
生化分析
Biochemical Properties
Salazodine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory processes. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound interacts with proteins involved in the immune response, modulating their activity to reduce inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of inflammatory cytokines, thereby dampening the immune response . It also affects epithelial cells in the gastrointestinal tract by promoting healing and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits cyclooxygenase and lipoxygenase enzymes, reducing the synthesis of pro-inflammatory mediators . It also modulates the expression of genes involved in the inflammatory response, leading to decreased production of cytokines and other inflammatory molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is metabolized primarily in the intestine by bacterial enzymes, resulting in the formation of active metabolites such as sulfapyridine and 5-aminosalicylic acid . These metabolites are responsible for the compound’s anti-inflammatory effects. The metabolic pathways involve the reduction of the azo bond in this compound, followed by further enzymatic modifications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of action via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . The compound accumulates in inflamed tissues, where it exerts its therapeutic effects .
准备方法
柳氮磺胺吡啶可以通过多种合成途径合成。 一种常用的方法是在受控条件下,使 2-羟基-5-((4-(((6-甲氧基-3-哒嗪基)氨基)磺酰基)苯基)偶氮)苯甲酸与适当的试剂反应 。柳氮磺胺吡啶的工业生产通常涉及大规模合成,使用类似的化学反应,但针对更高的产率和纯度进行了优化。
化学反应分析
柳氮磺胺吡啶会发生多种类型的化学反应,包括:
氧化: 柳氮磺胺吡啶在特定条件下可以被氧化,形成各种氧化产物。
还原: 它也可以发生还原反应,导致形成还原衍生物。
取代: 柳氮磺胺吡啶可以参与取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。
科学研究应用
柳氮磺胺吡啶因其在各个领域的应用而被广泛研究:
化学: 它被用作研究磺胺类衍生物反应性的模型化合物。
生物学: 柳氮磺胺吡啶因其抗菌特性及其对胃肠道健康的影响而受到研究。
医学: 由于其抗炎特性,它被用于治疗溃疡性结肠炎、克罗恩病和类风湿性关节炎.
工业: 柳氮磺胺吡啶用于制药行业,用于开发新药和治疗剂。
相似化合物的比较
属性
IUPAC Name |
2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUATOCFMCWUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043229, DTXSID40865074 | |
| Record name | Salazodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22933-72-8 | |
| Record name | Salazopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salazodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salazodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALAZODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B1219794.png)
